molecular formula C19H24N4O3 B5362158 [1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone

[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone

Cat. No. B5362158
M. Wt: 356.4 g/mol
InChI Key: SOEFYALHRDLRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone is a compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of [1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone is not fully understood. However, it is believed to interact with certain receptors in the brain, including the dopamine and serotonin receptors. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and increase dopamine and serotonin levels in the brain. This compound has also been shown to have antioxidant properties and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of [1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone is its high purity and yield. This compound is also relatively easy to synthesize, making it a useful tool for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a tool to study protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of [1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-6-methyl-4-chloropyrimidine in the presence of piperidine and acetic acid. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl](3,4-dimethoxyphenyl)methanone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool to study the function of certain neurotransmitter receptors. In biochemistry, this compound has been studied for its potential as a tool to study protein-protein interactions.

properties

IUPAC Name

[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12-9-17(22-19(20)21-12)23-8-4-5-14(11-23)18(24)13-6-7-15(25-2)16(10-13)26-3/h6-7,9-10,14H,4-5,8,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEFYALHRDLRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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